molecular formula C15H22NO6P B12946332 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid

Cat. No.: B12946332
M. Wt: 343.31 g/mol
InChI Key: FDQHCBNEKYIVHI-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is an organic compound that features both amide and phosphonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is unique due to the presence of both amide and phosphonic acid groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

2-(2-Phenylacetamido)-7-phosphonoheptanoic acid, commonly referred to as AP-7, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in the context of neurological disorders. This article aims to provide an in-depth analysis of the biological activity of AP-7, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

AP-7 functions primarily by competitively inhibiting the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking the glutamate binding site on the NMDA receptor, AP-7 can modulate excitatory neurotransmission, which is implicated in various neurophysiological processes.

Key Properties:

  • Selective NMDA Antagonist : AP-7 selectively targets the NMDA receptor without affecting other glutamate receptors significantly .
  • Anticonvulsant Effects : It has demonstrated anticonvulsant properties in animal models, suggesting potential for treating epilepsy or seizure disorders .

Neurotransmitter Modulation

Research indicates that AP-7 influences several key neurotransmitters:

  • Glutamate : AP-7 administration leads to decreased glutamate levels in certain brain regions, which may mitigate excitotoxicity associated with neurodegenerative diseases .
  • Aspartate and GABA : The compound has been shown to alter aspartate and GABA levels, suggesting a complex interplay between excitatory and inhibitory neurotransmission .

Case Studies and Research Findings

Several studies have explored the effects of AP-7 on behavior and neurochemistry:

  • Behavioral Studies : Intra-accumbens injections of AP-7 were found to enhance cue-directed behaviors in rats during swimming tests, indicating its role in motivation and reward pathways .
  • Chronic Administration Effects : Long-term infusion studies revealed that chronic administration of AP-7 could block NMDA-induced increases in cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in neuronal function .
  • Toxicity Assessment : A study assessing various doses of AP-7 found that only high doses led to significant side effects like weight loss and locomotor impairment, highlighting its relative safety at therapeutic doses .

Comparative Analysis with Other NMDA Antagonists

To contextualize the activity of AP-7, it is beneficial to compare it with other known NMDA antagonists:

CompoundSelectivityPrimary EffectsTherapeutic Potential
AP-7HighAnticonvulsant, Modulates behaviorNeurological disorders
KetamineModerateAntidepressant, AnestheticDepression treatment
MK-801LowNeuroprotective in ischemiaResearch tool

Properties

Molecular Formula

C15H22NO6P

Molecular Weight

343.31 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]-7-phosphonoheptanoic acid

InChI

InChI=1S/C15H22NO6P/c17-14(11-12-7-3-1-4-8-12)16-13(15(18)19)9-5-2-6-10-23(20,21)22/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)(H,18,19)(H2,20,21,22)

InChI Key

FDQHCBNEKYIVHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCCCCP(=O)(O)O)C(=O)O

Origin of Product

United States

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